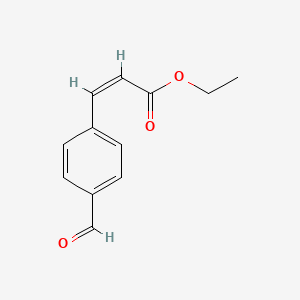

(Z)-ethyl 3-(4-formylphenyl)acrylate

Vue d'ensemble

Description

(Z)-ethyl 3-(4-formylphenyl)acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group attached to a 3-(4-formylphenyl)acrylate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 3-(4-formylphenyl)acrylate typically involves the reaction of ethyl acrylate with 4-formylbenzaldehyde under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde group of 4-formylbenzaldehyde reacts with the active methylene group of ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (Z)-ethyl 3-(4-formylphenyl)acrylate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acrylate moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can attack the carbon-carbon double bond.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted acrylates with various functional groups.

Applications De Recherche Scientifique

Organic Synthesis

Reactivity and Versatility

(Z)-ethyl 3-(4-formylphenyl)acrylate serves as an important intermediate in organic synthesis. It can undergo various reactions, including:

- Michael Addition : The compound can act as a Michael acceptor in reactions with nucleophiles, leading to the formation of more complex molecules. This property is utilized in synthesizing substituted phenyl compounds, which are crucial in pharmaceuticals and agrochemicals .

- Aldol Condensation : The aldehyde functional group allows for aldol condensation reactions, enabling the formation of β-hydroxy carbonyl compounds. These compounds can further undergo dehydration to yield α,β-unsaturated carbonyl compounds, which are key intermediates in organic synthesis .

Material Science

Optoelectronic Applications

Recent studies have highlighted the use of this compound derivatives in optoelectronic devices. For instance:

- Fluorescent Dyes : The compound has been incorporated into fluorescent dye systems, particularly in the development of hybrid chromophores that exhibit luminescent properties suitable for applications in organic light-emitting diodes (OLEDs). These materials demonstrate tunable photophysical properties that are advantageous for display technologies .

- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced optical properties. Such polymers can be utilized in coatings and sensors due to their improved stability and performance characteristics .

Medicinal Chemistry

Pharmaceutical Applications

The compound's structure allows for modifications that can lead to biologically active molecules:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties. These compounds can inhibit specific cancer cell lines by targeting metabolic pathways essential for tumor growth .

- Drug Delivery Systems : The compound's ability to form stable complexes with various drug molecules has led to its investigation as a potential carrier for targeted drug delivery systems. This application is particularly relevant in enhancing the bioavailability of poorly soluble drugs .

Case Studies

Mécanisme D'action

The mechanism of action of (Z)-ethyl 3-(4-formylphenyl)acrylate depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the formyl group, which can undergo nucleophilic addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the nature of the derivative and its intended use.

Comparaison Avec Des Composés Similaires

(E)-ethyl 3-(4-formylphenyl)acrylate: This is the geometric isomer of (Z)-ethyl 3-(4-formylphenyl)acrylate, differing in the spatial arrangement around the double bond.

Ethyl 3-(4-formylphenyl)propanoate: This compound has a similar structure but lacks the double bond in the acrylate moiety.

Methyl 3-(4-formylphenyl)acrylate: Similar to this compound but with a methyl ester group instead of an ethyl ester group.

Uniqueness: The uniqueness of this compound lies in its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its isomers and analogs, making it valuable for specific applications in synthesis and material science.

Activité Biologique

(Z)-ethyl 3-(4-formylphenyl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to the class of compounds known as acrylates, which are characterized by their double bond and ester functional group. The structural formula can be represented as follows:

This compound features a phenyl ring with a formyl group at the para position, contributing to its reactivity and biological profile.

Anticancer Activity

Recent studies have investigated the anticancer potential of various acrylate derivatives, including this compound. Research indicates that compounds in this category may exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on a series of acrylate derivatives demonstrated that this compound showed promising results against human cancer cell lines. The following table summarizes the cytotoxicity findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 20.5 |

| (Z)-ethyl 3-(2-hydroxyphenyl)acrylate | MCF-7 | 18.2 |

| (Z)-ethyl 3-(4-methoxyphenyl)acrylate | PC3 | 22.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound has comparable potency to other derivatives, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown that certain acrylate derivatives possess significant antibacterial and antifungal properties.

Antimicrobial Efficacy

The following table presents findings from a study assessing the antimicrobial activity of this compound:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that this compound exhibits notable antimicrobial effects, particularly against Candida albicans, suggesting its potential utility in treating fungal infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival . Additionally, its ability to disrupt microbial cell membranes may contribute to its antimicrobial properties.

Propriétés

IUPAC Name |

ethyl (Z)-3-(4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLYUOHNLZBHKB-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.